

Application of Hydroxy Darunavir in Drug Metabolism Studies

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Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B600896

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These application notes provide a comprehensive overview of the role and analysis of **Hydroxy Darunavir**, a key metabolite of the antiretroviral drug Darunavir, in drug metabolism studies. Understanding the formation and fate of **Hydroxy Darunavir** is crucial for evaluating the pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy of Darunavir.

Darunavir undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal isoenzyme involved.[1][2][3][4] The major metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.[2] **Hydroxy Darunavir** emerges from these hydroxylation reactions and its characterization is a critical aspect of preclinical and clinical drug development.

Quantitative Analysis of Darunavir and its Metabolites

The following table summarizes the excretion of Darunavir and its metabolites, providing a quantitative insight into its metabolic fate, particularly highlighting the impact of co-administration with ritonavir, a potent CYP3A4 inhibitor.

Parameter	Unboosted Darunavir	Boosted Darunavir (with Ritonavir)
Total Radioactivity Recovered in Feces	81.7%	79.5%
Total Radioactivity Recovered in Urine	12.2%	13.9%
Unchanged Darunavir Excreted	8.0%	48.8%
Unchanged Darunavir in Urine	1.2%	7.7%

Data sourced from a study in healthy male subjects after a single oral dose of 400 mg of [14C]darunavir.

Experimental Protocols

In Vitro Metabolism of Darunavir using Human Liver Microsomes (HLMs)

This protocol describes a typical in vitro experiment to study the formation of **Hydroxy Darunavir** from its parent drug, Darunavir.

Objective: To determine the metabolic profile of Darunavir and identify the formation of hydroxylated metabolites in a controlled in vitro system.

Materials:

- Darunavir
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (pH 7.4)

- Acetonitrile (ACN)
- Formic acid
- Incubator/shaking water bath (37°C)
- Microcentrifuge tubes
- LC-MS/MS system

Procedure:

- Preparation of Incubation Mixture:
 - In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLMS (final concentration, e.g., 0.5 mg/mL), and Darunavir (final concentration, e.g., 1 μ M).
 - Prepare a negative control without the NADPH regenerating system.
- Pre-incubation:
 - Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
- Initiation of Reaction:
 - Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
- Incubation:
 - Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.
- Termination of Reaction:
 - Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

- Sample Processing:
 - Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Analysis:
 - Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to identify and quantify Darunavir and its metabolites, including **Hydroxy Darunavir**.

LC-MS/MS Method for Quantification of Darunavir and Hydroxy Darunavir

This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Darunavir and its hydroxylated metabolites.

Objective: To develop and validate a robust analytical method for the simultaneous determination of Darunavir and **Hydroxy Darunavir** in biological matrices.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A suitable gradient program to separate the parent drug from its metabolites. For example:

- 0-1 min: 30% B
- 1-5 min: 30-90% B
- 5-6 min: 90% B
- 6-6.1 min: 90-30% B
- 6.1-8 min: 30% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

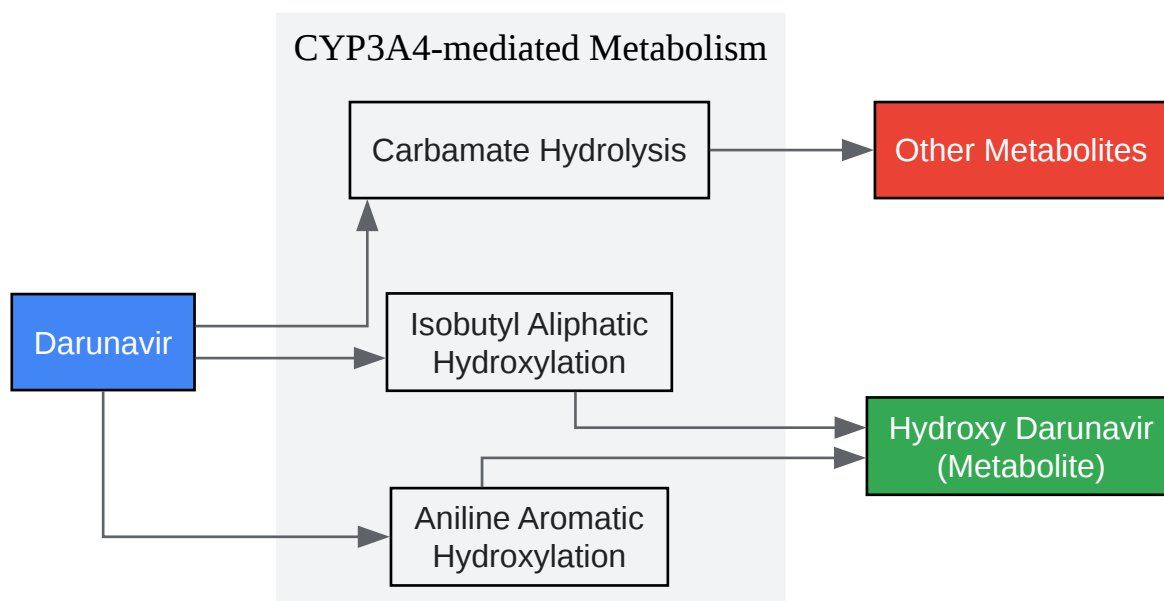
Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM):
 - Monitor specific precursor-to-product ion transitions for Darunavir and **Hydroxy Darunavir**.
 - Darunavir: e.g., m/z 548.2 -> 392.2
 - **Hydroxy Darunavir**: e.g., m/z 564.2 -> 408.2 (Note: The exact m/z will depend on the position of hydroxylation).
- Optimization: Optimize cone voltage and collision energy for each compound to achieve maximum sensitivity.

Data Analysis:

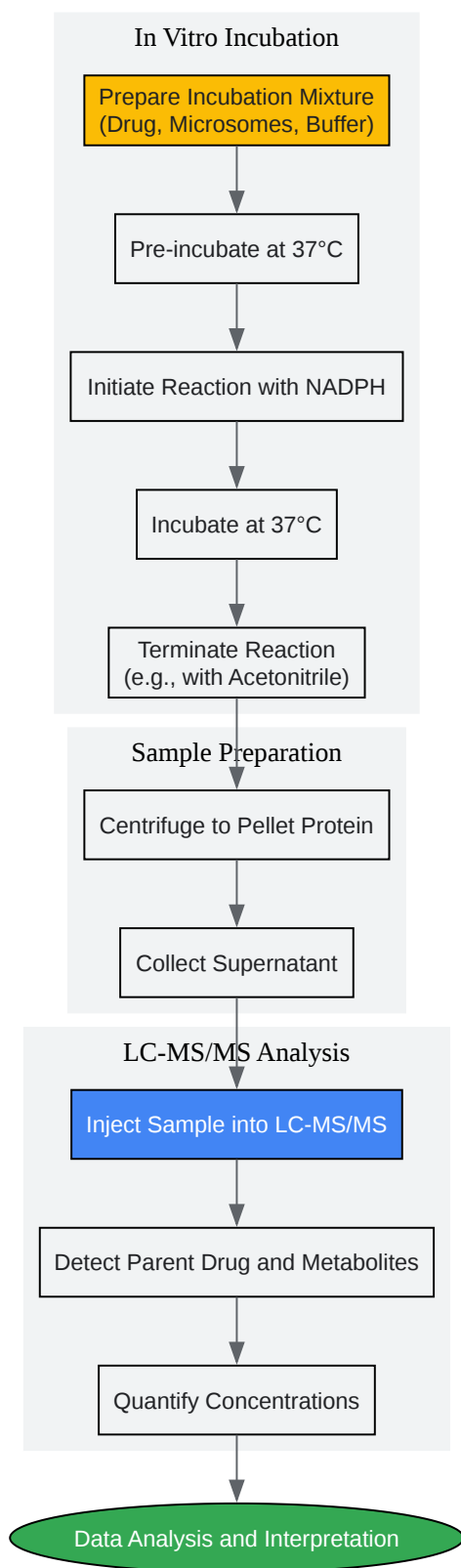
- Construct a calibration curve using standards of known concentrations.
- Quantify the concentrations of Darunavir and **Hydroxy Darunavir** in the samples by comparing their peak areas to the calibration curve.

Visualizations



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Caption: Metabolic pathway of Darunavir to **Hydroxy Darunavir**.



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Caption: Experimental workflow for a drug metabolism study.

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